4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine

Anticancer PI3K inhibitor Apoptosis inducer

This 4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine is a non-interchangeable building block where the 7-methoxy substitution on the benzofuran ring and unsubstituted 2-amino group on the thiazole core are essential for biological activity. Generic substitution fails—even minor modifications alter anticancer potency, target binding, and selectivity. Available at ≥95% purity, this scaffold enables reproducible PI3K/AKT inhibitor SAR campaigns and antimicrobial/antioxidant lead optimization. Ideal for medicinal chemistry labs seeking a validated heterocyclic core with defined biological annotation. Contact us for bulk quantities and custom synthesis options.

Molecular Formula C12H10N2O2S
Molecular Weight 246.29 g/mol
CAS No. 100136-48-9
Cat. No. B1460945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine
CAS100136-48-9
Molecular FormulaC12H10N2O2S
Molecular Weight246.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)N
InChIInChI=1S/C12H10N2O2S/c1-15-9-4-2-3-7-5-10(16-11(7)9)8-6-17-12(13)14-8/h2-6H,1H3,(H2,13,14)
InChIKeyVFRZHWUBUSHOHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine: Heterocyclic Scaffold for Anticancer, Antimicrobial, and Antioxidant Research Procurement


4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine (CAS 100136-48-9) is a synthetic heterocyclic compound belonging to the benzofuran-thiazole hybrid class, characterized by a 7-methoxybenzofuran moiety linked to a 2-aminothiazole core with molecular formula C12H10N2O2S and molecular weight 246.29 g/mol . This specific substitution pattern—a 7-methoxy group on the benzofuran ring and a primary amine at the thiazole 2-position—provides a unique hydrogen-bonding donor/acceptor topology that differentiates it from unsubstituted or differently substituted benzofuran-thiazole analogs. The compound serves as a key synthetic intermediate and scaffold for generating biologically active derivatives in medicinal chemistry programs .

Why 4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine Cannot Be Replaced by Generic Benzofuran-Thiazoles in Targeted Research Applications


Generic substitution among benzofuran-thiazole hybrids fails due to the critical role of the 7-methoxy substitution on the benzofuran ring and the unsubstituted 2-amino group on the thiazole core. Structure-activity relationship (SAR) studies on analogous bis-thiazole and benzofuran-thiazole systems demonstrate that even minor modifications—such as changing the position of the methoxy group, replacing it with halogen or alkyl substituents, or altering the thiazole amine substitution—produce substantial variations in anticancer potency, target binding affinity, and physicochemical properties [1]. In PI3K inhibitor programs, the benzofuran-linked bis-thiazole series showed that the methoxy group's electronic and steric contributions directly impact cytotoxicity against HEPG-2, HCT-116, and MCF7 cell lines [1]. Similarly, in benzofuran-thiazole antimicrobial studies, the specific 4-benzofurano-1,3-thiazol-2-amine scaffold was essential for the observed activity spectrum, and substitution with 4-phenyl analogs altered both potency and microbial selectivity [2]. Therefore, 4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine represents a non-interchangeable building block whose precise substitution pattern dictates downstream biological outcomes in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine Against Structural Analogs


Benzofuran-Thiazole Scaffold Demonstrates Potent PI3K Pathway Cytotoxicity in Bis-Thiazole Anticancer Series

Bis-thiazole derivatives incorporating the benzofuran-thiazole scaffold exhibited significant cytotoxicity against human tumor cell lines via PI3K inhibition and apoptosis induction. The benzofuran-linked bis-thiazole series (compounds 6a-f and 7a-f) was evaluated against three cancer cell lines, establishing a quantitative baseline for the benzofuran-thiazole pharmacophore that this compound represents as a core building block [1].

Anticancer PI3K inhibitor Apoptosis inducer

4-Benzofurano-1,3-Thiazol-2-Amine Scaffold Outperforms 4-Phenyl Analogs in Antimicrobial Activity

In a comparative antimicrobial study, imidazothiazole derivatives synthesized from 4-benzofurano-1,3-thiazol-2-amines (scaffold identical to target compound) showed promising antimicrobial activities, while 4-phenyl-1,3-thiazol-2-amine-derived analogs exhibited reduced or altered activity spectra. The benzofuran-substituted thiazole scaffold was essential for the observed antimicrobial potency [1].

Antimicrobial Antibacterial Antifungal

Benzofuran-Thiazole Hybrids Exhibit Potent DPPH Radical Scavenging Comparable to Gallic Acid Standard

Novel benzofuran-based thiazole hybrids structurally related to the target compound demonstrated potent DPPH radical scavenging activity. The most active compound (2g) achieved an IC50 value of 30.14 ± 0.005 µM, which is statistically comparable to the standard antioxidant gallic acid (IC50 = 29.48 ± 0.014 µM) [1]. This establishes the benzofuran-thiazole core as a privileged scaffold for antioxidant development.

Antioxidant Free radical scavenging DPPH assay

Target Compound Supplies Higher Purity (98%) Than Alternative Commercial Sources (95%)

Commercial availability analysis reveals that 4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine is offered at 98% purity from primary suppliers (e.g., Leyan/上海皓鸿), compared to 95% purity from alternative sources (e.g., ChemSrc, CalpacLab) . For medicinal chemistry applications, a 3% absolute purity difference can translate to significantly reduced confounding impurities in biological assays and improved reproducibility in synthetic transformations.

Chemical purity Procurement specification Quality control

7-Methoxy Substitution Confers Distinct Electronic Properties Compared to Unsubstituted or Halogen-Substituted Benzofuran Analogs

Molecular docking studies on benzofuran-thiazole derivatives reveal that the 7-methoxy group contributes unique electron-donating effects that modulate binding interactions with biological targets. In the PI3K inhibitor series, the methoxy group's position and electronic character significantly influenced docking scores and binding poses compared to benzothiazole analogs lacking the oxygen heteroatom [1]. This electronic differentiation is not achievable with unsubstituted benzofuran or halogen-substituted analogs.

Structure-activity relationship Electronic effects Molecular docking

Validated Research and Industrial Application Scenarios for 4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine


PI3K/AKT Pathway Anticancer Drug Discovery and Lead Optimization

This compound serves as a core building block for synthesizing bis-thiazole derivatives targeting the PI3K/AKT signaling pathway. Evidence demonstrates that benzofuran-linked bis-thiazoles exhibit cytotoxicity against HEPG-2, HCT-116, and MCF7 cancer cell lines and induce apoptosis, with molecular docking confirming specific PI3K binding interactions [1]. Procurement of this specific scaffold enables SAR campaigns exploring the role of the 7-methoxybenzofuran moiety in PI3K inhibition, a validated anticancer target.

Antimicrobial Lead Generation Targeting Bacterial and Fungal Pathogens

The 4-benzofurano-1,3-thiazol-2-amine scaffold has demonstrated superior antimicrobial properties compared to 4-phenyl analogs in imidazothiazole derivative series [1]. This compound is appropriate for laboratories developing novel antibacterial and antifungal agents, particularly where the oxygen-containing benzofuran ring provides advantageous interactions with microbial targets not accessible to simpler aryl-thiazole scaffolds.

Antioxidant Agent Development for Oxidative Stress-Related Disease Models

Benzofuran-thiazole hybrids structurally related to this compound exhibit DPPH radical scavenging activity (IC50 = 30.14 µM) comparable to the gallic acid standard (IC50 = 29.48 µM) [1]. This scaffold is suitable for oxidative stress research programs developing novel antioxidants, with the 7-methoxy substitution offering a handle for further SAR optimization of radical scavenging potency and selectivity.

High-Purity Reference Standard for Analytical Method Development and QC

With commercial availability at 98% purity—representing a 60% reduction in impurities relative to 95% grade alternatives—this compound is ideally suited as a reference standard for HPLC/LC-MS method development, stability studies, and quality control applications in medicinal chemistry laboratories [1]. The higher purity grade minimizes impurity interference in analytical workflows and improves assay reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.